molecular formula C21H24F3N3OS2 B13422586 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester CAS No. 35806-02-1

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester

Cat. No.: B13422586
CAS No.: 35806-02-1
M. Wt: 455.6 g/mol
InChI Key: KVNCMNVGQHEHGC-UHFFFAOYSA-N
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Description

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrido-benzothiazine core, a trifluoromethyl group, and a diisopropylaminoethyl ester moiety

Preparation Methods

The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester involves multiple steps, including the formation of the pyrido-benzothiazine core, introduction of the trifluoromethyl group, and esterification with the diisopropylaminoethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

    Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester include other pyrido-benzothiazine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

35806-02-1

Molecular Formula

C21H24F3N3OS2

Molecular Weight

455.6 g/mol

IUPAC Name

S-[2-[di(propan-2-yl)amino]ethyl] 9-(trifluoromethyl)pyrido[2,3-b][1,4]benzothiazine-5-carbothioate

InChI

InChI=1S/C21H24F3N3OS2/c1-13(2)26(14(3)4)11-12-29-20(28)27-16-8-5-7-15(21(22,23)24)18(16)30-19-17(27)9-6-10-25-19/h5-10,13-14H,11-12H2,1-4H3

InChI Key

KVNCMNVGQHEHGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCSC(=O)N1C2=C(N=CC=C2)SC3=C(C=CC=C31)C(F)(F)F)C(C)C

Origin of Product

United States

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